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Compound of Interest

Compound Name: SR-1114

Cat. No.: B12409305 Get Quote

SR-1114 Technical Support Center
For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing SR-
1114, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the

ENL/AF9 YEATS domains. This resource offers detailed troubleshooting guides, frequently

asked questions (FAQs), experimental protocols, and insights into the underlying biological

pathways to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)
1. What is SR-1114 and what is its mechanism of action?

SR-1114 is a first-in-class PROTAC degrader that targets the ENL (Eleven-Nineteen Leukemia)

and AF9 (ALL1-fused gene from chromosome 9) proteins for degradation.[1][2] It is a

heterobifunctional molecule composed of a ligand that binds to the ENL/AF9 YEATS domain, a

linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] By bringing

ENL/AF9 into proximity with the E3 ligase, SR-1114 induces the ubiquitination and subsequent

proteasomal degradation of the target proteins.[2]

2. What are the primary applications of SR-1114 in research?

SR-1114 is primarily used in the study of acute myeloid leukemia (AML) and other MLL-

rearranged leukemias where ENL and AF9 are known to be critical for disease progression.[1]
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[2] It serves as a chemical probe to investigate the biological functions of ENL and AF9 and to

validate them as therapeutic targets.

3. In which cell lines has SR-1114 been shown to be effective?

SR-1114 has been demonstrated to induce the degradation of ENL in various acute leukemia

cell lines, including MV4;11, MOLM-13, and OCI/AML-2.[2]

4. What are the known off-target effects of SR-1114?

As a thalidomide-based PROTAC, SR-1114 utilizes the CRBN E3 ligase. This class of

degraders is known to have potential off-target effects, most notably the degradation of the

transcription factor IKZF1 (Ikaros).[3][4] Researchers should consider this when interpreting

experimental results.

5. How should SR-1114 be stored and handled?

For long-term storage, it is recommended to store SR-1114 as a solid at -20°C. For preparing

stock solutions, dimethyl sulfoxide (DMSO) is a suitable solvent. It is advisable to prepare fresh

working solutions from the stock for each experiment to ensure compound integrity.

Quality Control and Purity Assessment
Ensuring the quality and purity of SR-1114 is critical for reproducible experimental outcomes.

The following tables summarize the key analytical methods and expected results for quality

control.

Purity Assessment
Analytical Method Parameter Acceptance Criteria

HPLC-MS Purity ≥ 95%

Molecular Weight
Matches theoretical mass ± 0.5

Da

¹H NMR Spectrum
Consistent with the proposed

chemical structure

HRMS Mass Accuracy < 5 ppm
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Solubility and Stability
Solvent Solubility Stability Notes

DMSO ≥ 10 mg/mL

Prepare fresh working

solutions from DMSO stocks.

Avoid repeated freeze-thaw

cycles.

Aqueous Buffers Poor

SR-1114 has low aqueous

solubility. For cell-based

assays, dilute from a high-

concentration DMSO stock into

the final culture medium.

Ensure the final DMSO

concentration is non-toxic to

the cells (typically ≤ 0.5%).

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on

established methods for characterizing PROTAC molecules and should be optimized for your

specific experimental setup.

Protocol 1: Purity and Identity Confirmation by HPLC-
MS
Objective: To confirm the purity and molecular weight of SR-1114.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

Materials:

SR-1114 sample
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HPLC-grade water with 0.1% formic acid (Mobile Phase A)

HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

Procedure:

Prepare a 1 mg/mL stock solution of SR-1114 in DMSO.

Dilute the stock solution to a final concentration of 10 µg/mL in a 50:50 mixture of Mobile

Phase A and B.

Set the HPLC flow rate to 0.4 mL/min and the column temperature to 40°C.

Inject 5 µL of the sample.

Run a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

Monitor the UV absorbance at a suitable wavelength (e.g., 254 nm).

The MS should be operated in positive ion mode, scanning a mass range that includes the

expected molecular weight of SR-1114.

Data Analysis:

Assess the purity of the compound by integrating the peak area of the main peak in the UV

chromatogram.

Confirm the identity of SR-1114 by comparing the observed mass-to-charge ratio (m/z) from

the mass spectrum with the theoretical value.

Protocol 2: Structural Confirmation by ¹H NMR
Spectroscopy
Objective: To confirm the chemical structure of SR-1114.

Instrumentation:
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Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher).

Materials:

SR-1114 sample (5-10 mg)

Deuterated solvent (e.g., DMSO-d₆)

Procedure:

Dissolve the SR-1114 sample in approximately 0.6 mL of the deuterated solvent in an NMR

tube.

Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

Process the spectrum (Fourier transform, phase correction, and baseline correction).

Data Analysis:

Compare the chemical shifts, coupling constants, and integration values of the observed

peaks with the expected spectrum for the structure of SR-1114.

Troubleshooting Guides
Issue 1: Little to No Degradation of ENL/AF9
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Potential Cause Troubleshooting Step

Compound Integrity

Verify the purity and identity of your SR-1114

batch using HPLC-MS and NMR. Ensure proper

storage and handling to prevent degradation.

Low CRBN Expression

Confirm the expression of Cereblon (CRBN) in

your cell line of interest by western blot or

qPCR. Choose a cell line with adequate CRBN

levels.

Poor Cell Permeability

While SR-1114 has demonstrated activity in

several cell lines, permeability can be a limiting

factor for some PROTACs. Consider using

cellular thermal shift assays (CETSA) to confirm

target engagement within the cell.

"Hook Effect"

At high concentrations, PROTACs can form

binary complexes (SR-1114-ENL or SR-1114-

CRBN) that are not productive for degradation,

leading to a decrease in degradation efficiency.

Perform a dose-response experiment over a

wide range of concentrations (e.g., 0.1 nM to 10

µM) to identify the optimal concentration for

degradation.

Incorrect Experimental Duration

The kinetics of degradation can vary between

cell lines. Perform a time-course experiment

(e.g., 2, 4, 8, 16, 24 hours) to determine the

optimal treatment duration.

Issue 2: Off-Target Effects Observed
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Potential Cause Troubleshooting Step

Degradation of IKZF1

The degradation of IKZF1 is a known off-target

effect of thalidomide-based PROTACs.[3][4] To

confirm that the observed phenotype is due to

ENL/AF9 degradation and not IKZF1, consider

using a negative control compound that does

not bind ENL/AF9 but still recruits CRBN.

Additionally, RNAi-mediated knockdown of

ENL/AF9 can be used to compare phenotypes.

General Cytotoxicity

High concentrations of SR-1114 or prolonged

exposure may lead to non-specific cytotoxicity.

Determine the cytotoxic concentration of SR-

1114 in your cell line using a cell viability assay

(e.g., MTT or CellTiter-Glo) and use

concentrations below this threshold for your

degradation experiments.

Signaling Pathways and Experimental Workflows
ENL/AF9 Signaling Pathway in MLL-Rearranged
Leukemia
The ENL and AF9 proteins are critical components of transcriptional regulatory complexes. In

MLL-rearranged leukemias, they play a key role in the recruitment of machinery that promotes

the expression of oncogenes such as HOXA9 and MYC. ENL/AF9 can recruit both the Super

Elongation Complex (SEC) and the histone methyltransferase DOT1L to chromatin, leading to

aberrant gene expression and leukemogenesis.
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ENL/AF9 Signaling in MLL-Rearranged Leukemia
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Caption: Role of ENL/AF9 in recruiting DOT1L and SEC in MLL-rearranged leukemia.

SR-1114 Mechanism of Action
SR-1114 acts as a molecular bridge to induce the degradation of ENL/AF9. This workflow

illustrates the key steps in this process.
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SR-1114 Mechanism of Action
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Caption: Workflow of SR-1114-mediated degradation of ENL/AF9.

Troubleshooting Workflow for Low Degradation
Efficiency
This logical workflow can guide researchers in systematically troubleshooting experiments

where SR-1114 does not induce the expected degradation of the target protein.
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Troubleshooting Low Degradation Efficiency

Start:
Low/No Degradation

1. Check Compound Integrity
(HPLC-MS, NMR)

2. Verify Biological System
(CRBN expression, cell line validity)

If compound is pure

3. Confirm Target Engagement
(CETSA, NanoBRET)

If system is valid

4. Optimize Concentration
(Dose-response to avoid hook effect)

If engagement is confirmed

5. Optimize Time Course

If optimal concentration found

Degradation Observed
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Caption: A step-by-step guide for troubleshooting low SR-1114 efficiency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b12409305?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/abs/10.1021/acscentsci.0c01550
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://pubmed.ncbi.nlm.nih.gov/34079898/
https://pubmed.ncbi.nlm.nih.gov/34079898/
https://www.researchgate.net/publication/351900225_Chemical_Inhibition_of_ENLAF9_YEATS_Domains_in_Acute_Leukemia
https://www.benchchem.com/product/b12409305#sr-1114-quality-control-and-purity-assessment
https://www.benchchem.com/product/b12409305#sr-1114-quality-control-and-purity-assessment
https://www.benchchem.com/product/b12409305#sr-1114-quality-control-and-purity-assessment
https://www.benchchem.com/product/b12409305#sr-1114-quality-control-and-purity-assessment
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12409305?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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